5-Methylindolin-2-one

Vue d'ensemble

Description

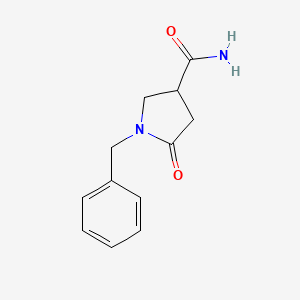

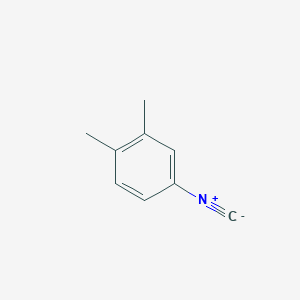

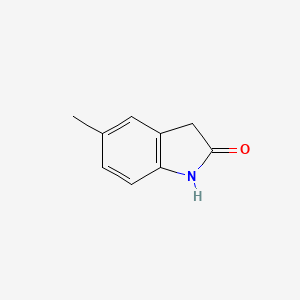

5-Methylindolin-2-one is an organic compound with the molecular formula C9H9NO . It is a solid substance that appears white or pale yellow . It is commonly used as an intermediate in organic synthesis .

Synthesis Analysis

5-Methylindolin-2-one is typically synthesized through chemical methods . A common synthesis method involves reacting an appropriate amount of acetic anhydride with methylbenzylamine in the presence of indole alkaloids, then removing the phenyl ring in the product to obtain 5-Methylindolin-2-one .

Molecular Structure Analysis

The molecular weight of 5-Methylindolin-2-one is 147.18 . Its InChI code is 1S/C9H9NO/c1-6-2-3-8-7(4-6)5-9(11)10-8/h2-5,10-11H,1H3 .

Physical And Chemical Properties Analysis

5-Methylindolin-2-one is a solid substance that appears white or pale yellow . It has a molecular weight of 147.18 and a density of 1.155±0.06 g/cm3 (Predicted) . It has a melting point of 52-55°C (lit.) and a boiling point of 176-178°C17mm Hg (lit.) . Its flash point is 109.2 °C .

Applications De Recherche Scientifique

1. Anti-Inflammatory Compound

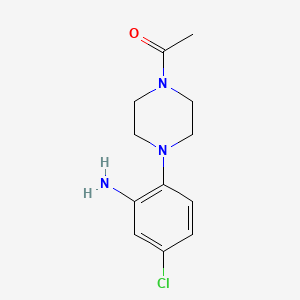

- Application Summary: 5-Methylindolin-2-one is used in the synthesis of a new anti-inflammatory compound, 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-one . This compound was designed using the prodrug approach and showed anti-inflammatory and analgesic activity comparable to that of the COX-2 inhibitor lumiracoxib, without gastro-ulceration effects .

- Methods of Application: The new compound was synthesized and characterized by nuclear magnetic resonance, elemental analysis, mass spectrometry, and infrared spectroscopy . Stability studies demonstrated that the lactam function was stable and did not hydrolyze in pH 1.2 or 7.4 .

- Results: Using a thioglycollate-induced peritonitis model, the compound was shown to inhibit cell migration by 50.4%, while lumiracoxib inhibited it by 18% . This compound represents a new non-ulcerogenic prototype for the treatment of chronic inflammatory diseases .

2. Indole Metabolite

- Application Summary: 5-Methylindolin-2-one is a metabolite of indole, a compound produced by the gut microbiota . The metabolism and distribution of indole and its metabolites, including 5-Methylindolin-2-one, were investigated as potential biomarkers for various diseases .

- Methods of Application: Indole was orally administered to mice, and the concentrations of indole metabolites in the brain, liver, plasma, large and small intestines, and cecum were measured at multiple time points using HPLC/MS . The ability of orally administered 3-hydroxyindolin-2-one to cross the blood–brain barrier in a dose-dependent manner was confirmed .

- Results: Absorption occurred in 30 minutes and full metabolization in 6 hours . Indole, 5-Methylindolin-2-one, and 3-hydroxyindolin-2-one, but not isatin, were found in the brain . The results provide a basic characterization of indole metabolism in the host and highlight 3-hydroxyindolin-2-one as a potentially brain-affecting indole metabolite .

Safety And Hazards

5-Methylindolin-2-one is classified under the GHS07 pictogram with the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Orientations Futures

5-Methylindolin-2-one is commonly used as an intermediate in organic synthesis . It can be used to synthesize various indole derivatives, which have significant applications in the pharmaceutical and chemical industries . It can also be used to synthesize natural products, organic heterocyclic compounds, and heterocyclic nitrogen ligands . Therefore, its future directions are likely to continue in these areas.

Propriétés

IUPAC Name |

5-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-2-3-8-7(4-6)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQDSHSATAEREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416041 | |

| Record name | 5-Methylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylindolin-2-one | |

CAS RN |

3484-35-3 | |

| Record name | 5-Methyloxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3484-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)

![3,3,4,4-Tetrafluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B1336050.png)

![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)